molecular formula C8H5NO3S B2957992 5-(Thiophen-2-yl)oxazole-2-carboxylic acid CAS No. 1216012-56-4

5-(Thiophen-2-yl)oxazole-2-carboxylic acid

Cat. No. B2957992
CAS RN: 1216012-56-4
M. Wt: 195.19
InChI Key: VZYKOVDKEXMHRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, including “5-(Thiophen-2-yl)oxazole-2-carboxylic acid”, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .


Chemical Reactions Analysis

A new fluorescent chemosensor was synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde for sequential detection of In3+ and Cr3+ ions .

Scientific Research Applications

1. Fluorescence Sensor for Monitoring Indium and Ferric Ions A new Schiff base sensor derived from 5-(Thiophen-2-yl)oxazole was synthesized and found to emit yellowish-green fluorescence upon introduction of In3+. The resulting complex was quenched selectively by Fe3+. This sensor can be used for the determination of target ions in environmental water samples .

2. Fluorescence Chemosensors for Detection of Gallium Two 5-(thiophen-2-yl)oxazole derived chemosensors were designed and synthesized via a fluorescence turn-on strategy to specifically recognize Ga3+. Both sensors showed highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution .

3. Sequential Recognition of Indium and Chromium Ions A new fluorescent chemosensor derived from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde was designed and synthesized for sequential detection of In3+ and Cr3+ ions. The sensor exhibits strong fluorescence enhancement upon binding to In3+, which is selectively quenched by Cr3+ .

Mechanism of Action

Target of Action

The primary targets of 5-(Thiophen-2-yl)oxazole-2-carboxylic acid are In3+ and Cr3+ ions . These ions play a crucial role in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

5-(Thiophen-2-yl)oxazole-2-carboxylic acid interacts with its targets through a fluorescence turn-on strategy . Upon binding to In3+ ions, the compound exhibits strong fluorescence enhancement at 512 nm . This interaction results in a change in the fluorescence properties of the compound, which can be used to detect the presence of these ions.

Result of Action

The molecular and cellular effects of 5-(Thiophen-2-yl)oxazole-2-carboxylic acid’s action primarily involve changes in fluorescence properties. The compound exhibits strong fluorescence enhancement upon binding to In3+ ions . This change can be used as a signal to detect the presence of these ions, providing a valuable tool for biological and chemical analysis.

Action Environment

The action of 5-(Thiophen-2-yl)oxazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound shows highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical environment

properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)7-9-4-5(12-7)6-2-1-3-13-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKOVDKEXMHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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